molecular formula C14H28O2 B8786223 1,1-Dibutoxycyclohexane CAS No. 6624-93-7

1,1-Dibutoxycyclohexane

Cat. No. B8786223
M. Wt: 228.37 g/mol
InChI Key: JIIZXZFZZLOMMR-UHFFFAOYSA-N
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Patent
US04005131

Procedure details

The following materials were charged to the autoclave: a solution of 0.19 g. lithium iodide (1.41 mmoles), 2.34 g. triethylamine (23.0 mmoles), 6.96 g. triethylammonium sulfate (23.0 mmoles), 50 ml n-butanol (0.546 mole), and 61.7 g. of a mixture of 70.6 weight percent cyclohexanone di-n-butyl ketal (0.191 mole), 8.4 weight percent cyclohexanone, and 19.6 weight percent n-butanol (0.163 mole). The charged solids were 0.25 g. palladium (II) iodide (0.69 mmole) and 3.70 g. anhydrous copper (II) sulfate (23.0 mmoles). The reaction temperature was 100° C. The initial pressure at reaction temperature was 1500 psi. 100 psi oxygen was charged followed by 200 psi CO. An exotherm and pressure drop were noted. The oxygen/CO cycle was repeated seven more times. A total of 1870 psi pressure drop was observed during a reaction time of approximately 4.1 hours. The total pressure varied between 1500 and 2190 psi. According to gas-liquid chromatographic analysis, cyclohexanone and n-butanol were present while all of the ketal was consumed. Di-n-butyl oxalate (27.3 g.; 98 percent; 0.132 mole) was isolated by distillation and identified by spectroscopic analysis. Di-n-butyl carbonate was detected in the distillate.
Quantity
23 mmol
Type
reactant
Reaction Step One
Quantity
23 mmol
Type
catalyst
Reaction Step Two
Quantity
1.41 mmol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
triethylammonium sulfate
Quantity
23 mmol
Type
reactant
Reaction Step Six
Quantity
0.191 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.163 mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
oxygen CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
palladium (II) iodide
Quantity
0.69 mmol
Type
catalyst
Reaction Step Twelve
Yield
98%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.S([O-])([O-])(=O)=O.C([NH+](CC)CC)C.C([NH+](CC)CC)C.C([O:31][C:32]1([O:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:37]CCCC1)CCC.[C:43]1(=[O:49])CC[CH2:46][CH2:45][CH2:44]1.[O:50]=O>[Pd](I)I.S([O-])([O-])(=O)=O.[Cu+2].[I-].[Li+].C(O)CCC>[C:32]([O:38][CH2:39][CH2:40][CH2:41][CH3:42])(=[O:31])[C:37]([O:49][CH2:43][CH2:44][CH2:45][CH3:46])=[O:50] |f:1.2.3,8.9,10.11|

Inputs

Step One
Name
Quantity
23 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
23 mmol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
1.41 mmol
Type
catalyst
Smiles
[I-].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O
Step Six
Name
triethylammonium sulfate
Quantity
23 mmol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(C)[NH+](CC)CC.C(C)[NH+](CC)CC
Step Seven
Name
Quantity
0.191 mol
Type
reactant
Smiles
C(CCC)OC1(CCCCC1)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0.163 mol
Type
solvent
Smiles
C(CCC)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Nine
Name
oxygen CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Eleven
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
palladium (II) iodide
Quantity
0.69 mmol
Type
catalyst
Smiles
[Pd](I)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following materials were charged to the autoclave
CUSTOM
Type
CUSTOM
Details
was 100° C
CUSTOM
Type
CUSTOM
Details
The initial pressure at reaction temperature
CUSTOM
Type
CUSTOM
Details
was observed during a reaction time of approximately 4.1 hours
Duration
4.1 h
CUSTOM
Type
CUSTOM
Details
was consumed

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)OCCCC)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.132 mol
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04005131

Procedure details

The following materials were charged to the autoclave: a solution of 0.19 g. lithium iodide (1.41 mmoles), 2.34 g. triethylamine (23.0 mmoles), 6.96 g. triethylammonium sulfate (23.0 mmoles), 50 ml n-butanol (0.546 mole), and 61.7 g. of a mixture of 70.6 weight percent cyclohexanone di-n-butyl ketal (0.191 mole), 8.4 weight percent cyclohexanone, and 19.6 weight percent n-butanol (0.163 mole). The charged solids were 0.25 g. palladium (II) iodide (0.69 mmole) and 3.70 g. anhydrous copper (II) sulfate (23.0 mmoles). The reaction temperature was 100° C. The initial pressure at reaction temperature was 1500 psi. 100 psi oxygen was charged followed by 200 psi CO. An exotherm and pressure drop were noted. The oxygen/CO cycle was repeated seven more times. A total of 1870 psi pressure drop was observed during a reaction time of approximately 4.1 hours. The total pressure varied between 1500 and 2190 psi. According to gas-liquid chromatographic analysis, cyclohexanone and n-butanol were present while all of the ketal was consumed. Di-n-butyl oxalate (27.3 g.; 98 percent; 0.132 mole) was isolated by distillation and identified by spectroscopic analysis. Di-n-butyl carbonate was detected in the distillate.
Quantity
23 mmol
Type
reactant
Reaction Step One
Quantity
23 mmol
Type
catalyst
Reaction Step Two
Quantity
1.41 mmol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
triethylammonium sulfate
Quantity
23 mmol
Type
reactant
Reaction Step Six
Quantity
0.191 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.163 mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
oxygen CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
palladium (II) iodide
Quantity
0.69 mmol
Type
catalyst
Reaction Step Twelve
Yield
98%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.S([O-])([O-])(=O)=O.C([NH+](CC)CC)C.C([NH+](CC)CC)C.C([O:31][C:32]1([O:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:37]CCCC1)CCC.[C:43]1(=[O:49])CC[CH2:46][CH2:45][CH2:44]1.[O:50]=O>[Pd](I)I.S([O-])([O-])(=O)=O.[Cu+2].[I-].[Li+].C(O)CCC>[C:32]([O:38][CH2:39][CH2:40][CH2:41][CH3:42])(=[O:31])[C:37]([O:49][CH2:43][CH2:44][CH2:45][CH3:46])=[O:50] |f:1.2.3,8.9,10.11|

Inputs

Step One
Name
Quantity
23 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
23 mmol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
1.41 mmol
Type
catalyst
Smiles
[I-].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O
Step Six
Name
triethylammonium sulfate
Quantity
23 mmol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(C)[NH+](CC)CC.C(C)[NH+](CC)CC
Step Seven
Name
Quantity
0.191 mol
Type
reactant
Smiles
C(CCC)OC1(CCCCC1)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0.163 mol
Type
solvent
Smiles
C(CCC)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Nine
Name
oxygen CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Eleven
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
palladium (II) iodide
Quantity
0.69 mmol
Type
catalyst
Smiles
[Pd](I)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following materials were charged to the autoclave
CUSTOM
Type
CUSTOM
Details
was 100° C
CUSTOM
Type
CUSTOM
Details
The initial pressure at reaction temperature
CUSTOM
Type
CUSTOM
Details
was observed during a reaction time of approximately 4.1 hours
Duration
4.1 h
CUSTOM
Type
CUSTOM
Details
was consumed

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)OCCCC)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.132 mol
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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